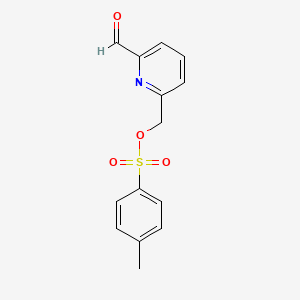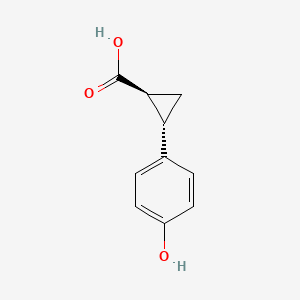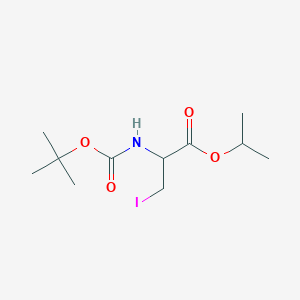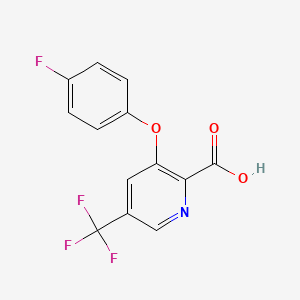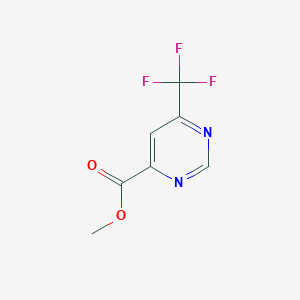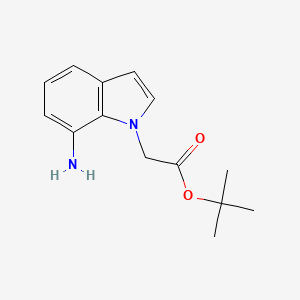
1H-吲哚-1-乙酸,7-氨基-1,1-二甲基乙酯
描述
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest in the chemical community . For instance, the Fischer indole synthesis involves the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol .
Molecular Structure Analysis
The molecular structure of indole derivatives can be complex. For example, the Fischer indole synthesis results in a tricyclic indole .
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions. For instance, the Fischer indole synthesis is a key reaction in the formation of indole derivatives .
科学研究应用
抗病毒活性
吲哚衍生物,包括所讨论的化合物,已被研究用于其抗病毒特性。 例如,某些吲哚衍生物已显示出对流感 A 病毒和其他病毒的抑制活性 。吲哚环 7 位氨基的存在可能增强化合物与病毒蛋白的相互作用,从而提高其抗病毒功效。
抗炎应用
吲哚核是许多抗炎剂的常见特征。 “1H-吲哚-1-乙酸,7-氨基-1,1-二甲基乙酯”与其他生物活性吲哚的结构相似性表明,它可能通过调节参与炎症反应的生化途径来减少炎症 .
抗癌研究
吲哚化合物因其抗癌活性而被广泛研究。 “叔丁基 2-(7-氨基吲哚-1-基)乙酸酯”的特定结构可能与癌细胞受体或酶相互作用,导致细胞增殖抑制或诱导癌细胞凋亡 .
抗氧化特性
已知吲哚核心结构具有抗氧化特性。 吲哚环富含电子,使其可以作为自由基清除剂,这对于预防细胞水平的氧化应激相关损伤至关重要 .
抗菌和抗结核作用
吲哚衍生物已显示出作为抗菌和抗结核剂的潜力。 “1H-吲哚-1-乙酸,7-氨基-1,1-二甲基乙酯”的结构特征可用于开发针对各种细菌病原体(包括导致结核病的病原体)的新疗法 .
抗糖尿病潜力
研究表明,吲哚衍生物可在管理糖尿病中发挥作用。 可以研究所讨论的化合物对调节胰岛素释放或改善胰岛素敏感性的潜力 .
抗疟活性
已探索吲哚衍生物的抗疟活性。 “叔丁基 2-(7-氨基吲哚-1-基)乙酸酯”的独特结构可能有助于破坏导致疟疾的寄生虫的生命周期 .
神经保护应用
鉴于吲哚衍生物与色氨酸和血清素的结构相似性,“1H-吲哚-1-乙酸,7-氨基-1,1-二甲基乙酯”有可能表现出神经保护作用。 这可能导致针对神经退行性疾病或脑损伤的新疗法 .
未来方向
作用机制
Target of Action
Indole derivatives, to which this compound belongs, are known to interact with a variety of targets in the cell . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . For example, Indole-3-acetic acid, a related compound, enters the plant cell nucleus and binds to a protein complex, resulting in ubiquitination of Aux/IAA proteins .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
生化分析
Biochemical Properties
1H-Indole-1-acetic acid, 7-amino-1,1-dimethylethyl ester plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme amidase, which converts indole-3-acetamide into indole-3-acetic acid. This interaction is significant as it suggests a role in auxin biosynthesis, a critical plant hormone involved in growth and development . Additionally, this compound may interact with other proteins involved in signaling pathways, influencing various biochemical processes.
Cellular Effects
The effects of 1H-Indole-1-acetic acid, 7-amino-1,1-dimethylethyl ester on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, indole derivatives have been shown to possess antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through interactions with cellular receptors and signaling molecules, leading to changes in gene expression and metabolic processes.
Molecular Mechanism
At the molecular level, 1H-Indole-1-acetic acid, 7-amino-1,1-dimethylethyl ester exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, indole derivatives can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 1H-Indole-1-acetic acid, 7-amino-1,1-dimethylethyl ester in laboratory settings are influenced by its stability and degradation over time. Studies have shown that indole derivatives can undergo degradation, affecting their long-term efficacy . In vitro and in vivo studies have demonstrated that the effects of this compound can vary over time, with potential changes in cellular function observed with prolonged exposure.
Dosage Effects in Animal Models
The effects of 1H-Indole-1-acetic acid, 7-amino-1,1-dimethylethyl ester vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may be more beneficial. For instance, indole derivatives have been shown to exert anti-depressive effects in animal models at specific dosages . It is crucial to determine the optimal dosage to avoid potential toxicity.
Metabolic Pathways
1H-Indole-1-acetic acid, 7-amino-1,1-dimethylethyl ester is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For example, amidase converts indole-3-acetamide into indole-3-acetic acid, a key step in auxin biosynthesis . This interaction influences metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1H-Indole-1-acetic acid, 7-amino-1,1-dimethylethyl ester within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and efficacy.
Subcellular Localization
1H-Indole-1-acetic acid, 7-amino-1,1-dimethylethyl ester is localized within specific subcellular compartments, which can affect its activity and function. For instance, amidase, an enzyme that interacts with this compound, is localized in the cytoplasm . This localization is essential for its role in auxin biosynthesis and other cellular processes.
属性
IUPAC Name |
tert-butyl 2-(7-aminoindol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-12(17)9-16-8-7-10-5-4-6-11(15)13(10)16/h4-8H,9,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFXEDHCPJFOGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=CC2=C1C(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




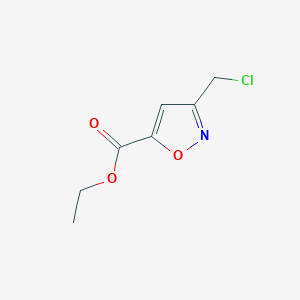

![Ethanol, 2-[(3-amino-1,2-benzisoxazol-6-yl)oxy]-](/img/structure/B1406458.png)
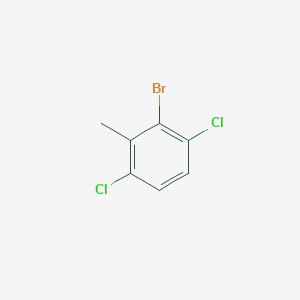

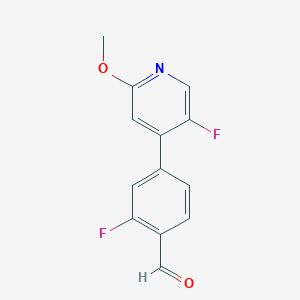
![6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1406465.png)
